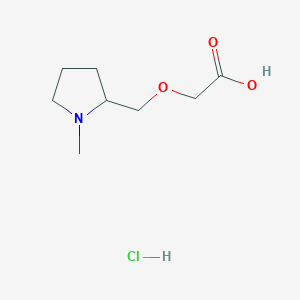

(1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (600 MHz, D₂O) :

- δ 3.83 (s, 3H) : Methyl group on pyrrolidine.

- δ 3.46 (s, 2H) : Methylene adjacent to ether oxygen.

- δ 2.27 (s, 6H) : Protons on pyrrolidine ring.

¹³C NMR (151 MHz, D₂O) :

- δ 158.1 : Carboxylic acid carbonyl.

- δ 58.0 : Methoxy carbon.

- δ 45.6 : Pyrrolidine quaternary carbon.

Table 2 : Representative NMR assignments.

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| N-CH₃ | 3.83 (s) | 45.6 |

| OCH₂COO⁻ | 3.46 (s) | 58.0 |

| Pyrrolidine CH₂ | 2.27 (m) | 28.4–33.3 |

Infrared (IR) and Raman Vibrational Profiles

IR (KBr, cm⁻¹) :

- 2980–2850 : C-H stretching (pyrrolidine ring).

- 1720 : C=O stretching (carboxylic acid).

- 1105 : C-O-C asymmetric stretching (ether).

Raman (cm⁻¹) :

Mass Spectrometric Fragmentation Patterns

ESI-MS (positive mode) :

- [M+H]⁺ at m/z 210.1 (calc. 209.67).

- Major fragments:

Table 3 : Fragmentation pathways.

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 210.1 | [C₈H₁₆ClNO₃ + H]⁺ | Molecular ion |

| 173.1 | [C₈H₁₅NO₃]⁺ | −HCl |

| 128.0 | [C₅H₁₀NO]⁺ | Ether bond cleavage |

Properties

IUPAC Name |

2-[(1-methylpyrrolidin-2-yl)methoxy]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-9-4-2-3-7(9)5-12-6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEALRIUFJMEYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological effects, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry. The presence of the methoxy and acetic acid functional groups enhances its solubility and may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example, studies on related benzimidazole derivatives have shown notable antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 12.5 μg/ml to 250 μg/ml, suggesting comparable efficacy to standard antibiotics .

| Compound Type | MIC (μg/ml) | Target Organism |

|---|---|---|

| Benzimidazole Derivatives | 12.5 - 250 | Various Gram-positive and Gram-negative bacteria |

Anti-fibrotic Activity

Recent studies have explored the anti-fibrotic potential of compounds structurally related to this compound. In vitro assays demonstrated that certain derivatives effectively inhibited collagen synthesis and reduced the expression of collagen prolyl-4-hydroxylase, an enzyme critical in fibrosis development. For instance, specific compounds showed IC50 values indicating potent inhibition of collagen accumulation in hepatic stellate cells .

| Compound | IC50 (μM) | Effect on Collagen Accumulation |

|---|---|---|

| Compound 12m | 45.69 | Significant reduction |

| Compound 12q | 45.81 | Significant reduction |

The mechanism by which this compound exerts its biological effects may involve modulation of enzyme activity and cellular signaling pathways. For example, inhibition of lysosomal phospholipase A2 has been linked to the compound's ability to prevent pathological phospholipid accumulation in cells, which is crucial for maintaining cellular homeostasis .

Study on Fibrosis Models

In a controlled study involving models of chronic hepatic injury, compounds similar to this compound were administered to assess their anti-fibrotic effects. The results indicated a significant decrease in collagen deposition and improvement in liver function markers compared to untreated controls.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a potential for low toxicity at therapeutic doses. Further research is needed to establish a comprehensive safety profile.

Scientific Research Applications

Neuropharmacology

Research indicates that (1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid hydrochloride may have significant effects on the central nervous system. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders. For instance, studies have shown that derivatives of pyrrolidine compounds can modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and addiction behaviors .

Anti-inflammatory Properties

Preliminary investigations into the anti-inflammatory properties of this compound reveal promising results. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced edema and pain, suggesting that this compound could be developed as an anti-inflammatory agent .

Antifungal Activity

Recent studies have explored the antifungal activity of related compounds, indicating that modifications to the pyrrolidine structure can enhance efficacy against fungal pathogens such as Candida species. The mechanism often involves disrupting fungal cell membrane integrity, which could be a potential pathway for this compound .

Case Study 1: Neuropharmacological Effects

A study investigating the effects of pyrrolidine derivatives on alcohol consumption found that certain analogs significantly reduced alcohol self-administration in animal models. This suggests potential for developing treatments for alcohol use disorders using this compound or its derivatives .

Case Study 2: Anti-inflammatory Activity

In a controlled trial assessing the anti-inflammatory effects of various pyrrolidine derivatives, one compound demonstrated a significant reduction in edema compared to standard treatments like diclofenac. This positions this compound as a candidate for further development in anti-inflammatory therapies .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Neuropharmacology | Modulation of nAChRs | Reduced alcohol consumption in animal models |

| Anti-inflammatory | Inhibition of COX enzymes | Significant edema reduction compared to diclofenac |

| Antifungal Activity | Disruption of fungal cell membranes | Effective against Candida species |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its methyl-pyrrolidinylmethoxy-acetic acid backbone , which distinguishes it from other pyrrolidine and acetic acid derivatives. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Molecular Comparisons

Key Findings:

Structural Impact on Bioactivity: The methoxy linker in this compound improves solubility and bioavailability compared to non-methoxy analogs like 3-(Pyrrolidin-1-Yl)Propanoic Acid . Chirality (as seen in 2-[(2R)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride) significantly affects receptor binding, with enantiomers showing distinct pharmacological profiles .

Substituent Effects :

- Methyl groups on the pyrrolidine ring (e.g., in 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride) enhance metabolic stability but may reduce affinity for certain targets due to steric effects .

- Pyridine-based analogs (e.g., 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride) exhibit stronger antimicrobial activity but lower CNS penetration compared to pyrrolidine derivatives .

Safety Profiles :

- All hydrochloride salts, including the target compound, require careful handling due to irritant properties .

Preparation Methods

Synthesis via Oxidation and Substitution Reactions

One approach involves the oxidation of BOC-protected prolinol derivatives to aldehydes, followed by substitution reactions to install the (1-methyl-pyrrolidin-2-ylmethoxy) group and subsequent acidification to the hydrochloride salt.

- Step 1: Oxidation of BOC-L-prolinol to BOC-L-prolinaldehyde using sodium hypochlorite catalyzed by TEMPO in dichloromethane at low temperatures (-5 to -10 °C). The reaction is monitored by TLC and followed by aqueous workup and drying to isolate the aldehyde intermediate.

- Step 2: Further functionalization with methylpyrrolidine derivatives and acetic acid derivatives under controlled temperatures to form the target molecule.

- Step 3: Conversion to hydrochloride salt by treatment with hydrochloric acid or related acidification methods.

This method emphasizes low-temperature control, careful pH adjustment, and use of protecting groups to achieve high yields and purity.

Reduction of Methyl 2-(1-methylpyrrolidin-2-ylidene)acetate

Another method focuses on the reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate using metal borohydride reagents in acidic or alcoholic solvents:

- Step A: Reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate in acetic acid solvent with sodium borohydride at temperatures below 5 °C, slowly warmed to 30 °C over 6 hours.

- Step B: After reaction completion, the mixture is neutralized to pH 10 with sodium hydroxide and extracted with dichloromethane.

- Step C: Further reduction in alcohol solvents converts the intermediate to 1-methyl-2-(2-hydroxyethyl)pyrrolidine, a key precursor.

- Step D: Subsequent functionalization steps lead to the formation of (1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid hydrochloride.

This method highlights the importance of temperature control, solvent choice, and stepwise reduction for selective synthesis.

Microwave-Assisted Synthesis and Nucleophilic Substitution

A more advanced synthetic route involves microwave irradiation to accelerate reaction kinetics and improve yields:

- Mixing acetic acid, aqueous formaldehyde, and acetic anhydride under microwave irradiation at 170 °C for 30 minutes.

- Subsequent reactions with N-methylpyrrolidone, (2R)-2-methylpyrrolidine, and diisopropylethylamine at 100 °C for 30 minutes.

- Extraction and purification by silica gel chromatography to isolate the target compound.

- Use of sodium hydride as a base in tetrahydrofuran solvent for nucleophilic substitution steps.

This approach allows for rapid synthesis with good yields (up to 88% in some steps) and high purity, suitable for scale-up and medicinal chemistry applications.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- Reaction Monitoring: TLC and NMR spectroscopy are essential for confirming completion of oxidation and substitution steps.

- Purification: Silica gel column chromatography using hexane-ethyl acetate mixtures effectively isolates pure compounds.

- Temperature Control: Critical in oxidation and reduction steps to prevent side reactions and decomposition.

- Yield Optimization: Microwave irradiation and use of specific amine bases (e.g., diisopropylethylamine) improve reaction rates and yields.

- Salt Formation: Conversion to hydrochloride salt enhances compound stability and crystallinity, facilitating handling and storage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-methyl-pyrrolidin-2-ylmethoxy)-acetic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling pyrrolidine derivatives with halogenated acetic acid precursors under basic conditions. For example, nucleophilic substitution between 1-methyl-pyrrolidin-2-ylmethanol and chloroacetic acid derivatives in anhydrous solvents (e.g., THF or DCM) at 0–25°C, followed by hydrochloric acid salt formation. Optimization includes adjusting stoichiometry, reaction time, and temperature to minimize byproducts like unreacted intermediates .

Q. How should researchers address the lack of solubility and partition coefficient data for this compound?

- Methodological Answer : Experimental determination via shake-flask method (for logP) and phase-solubility studies in buffered solutions (pH 1–12) can fill data gaps. Use HPLC or UV-Vis spectroscopy to quantify solubility. If data remains unavailable, computational tools like ALOGPS or MarvinSketch can estimate logP and solubility profiles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid : For skin contact, wash with soap/water (≥15 min); for eye exposure, rinse with saline solution .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent hazardous reactions .

- Waste Disposal : Classify as environmentally hazardous (WGK 2 in Germany) and dispose via licensed chemical waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying humidity and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C/<5% RH.

- Monitor degradation via HPLC-MS and FTIR at 0, 1, 3, and 6 months.

- Correlate results with kinetic models (e.g., Arrhenius equation) to predict shelf-life .

Q. What advanced analytical techniques are suitable for characterizing impurities in this compound?

- Methodological Answer :

- LC-HRMS : Identify trace impurities (e.g., unreacted pyrrolidine derivatives) with ppm-level sensitivity.

- NMR (1H/13C) : Assign stereochemistry and confirm structural integrity, particularly for the pyrrolidine ring and acetic acid moiety.

- XRD : Resolve crystalline form variations that may affect bioavailability .

Q. How can computational tools aid in retrosynthesis planning for derivatives of this compound?

- Methodological Answer :

- Use AI-driven platforms (e.g., Reaxys, Pistachio) to predict feasible routes. Input the target structure to generate step-by-step pathways, including precursors like 1-methyl-pyrrolidin-2-ylmethanol.

- Validate routes with DFT calculations (e.g., Gaussian) to assess reaction energetics and transition states .

Data Contradiction Analysis

Q. How to address discrepancies in reported environmental toxicity data?

- Methodological Answer :

- Cross-reference regulatory databases (ECHA, PubChem) and conduct Daphnia magna acute toxicity tests (OECD 202) to verify EC50 values.

- If conflicting data persists, perform read-across assessments using structurally similar compounds (e.g., pyrrolidine-based hydrochlorides) .

Experimental Design Tables

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.